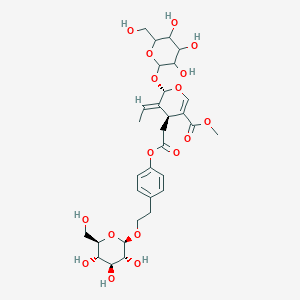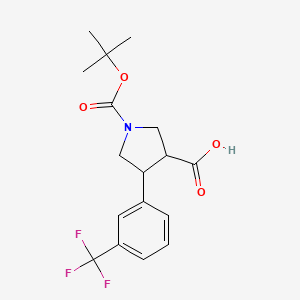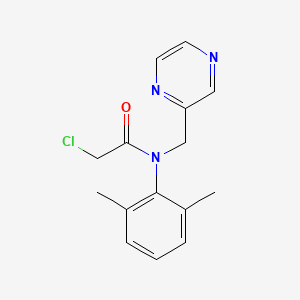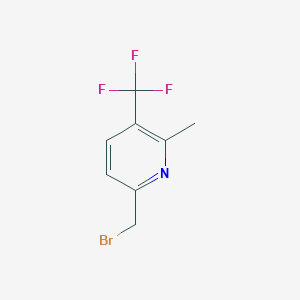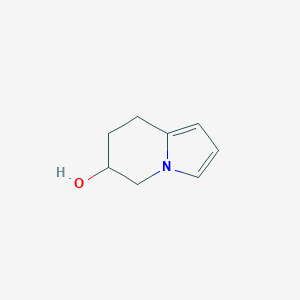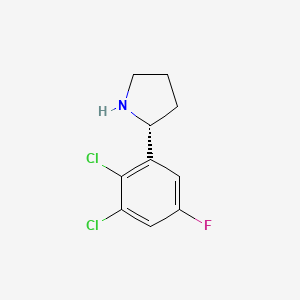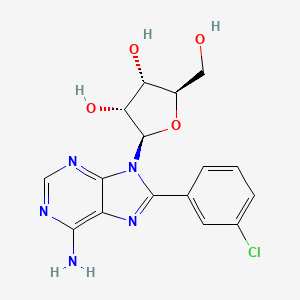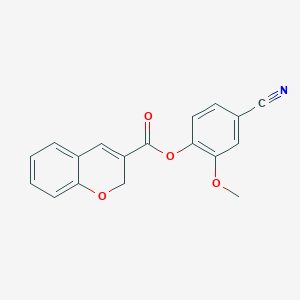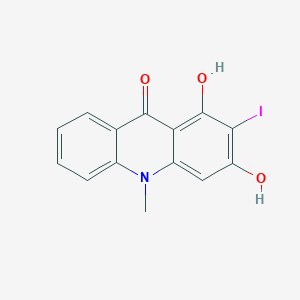
2-(1H-Benzimidazole-2-sulfinyl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a benzimidazole moiety, a sulfinyl group, and a methoxyphenyl acetamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized with a sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler benzimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone derivative, while reduction can yield a benzimidazole derivative .
Wissenschaftliche Forschungsanwendungen
2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfinyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
2-(1H-benzo[d]imidazol-2-yl)acetate: Used in the synthesis of various heterocyclic compounds with biological activity.
Uniqueness
2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide is unique due to its combination of a benzimidazole core with a sulfinyl group and a methoxyphenyl acetamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
143941-52-0 |
|---|---|
Molekularformel |
C16H15N3O3S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylsulfinyl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O3S/c1-22-12-8-6-11(7-9-12)17-15(20)10-23(21)16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
YPKQHAUXBSTFNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)
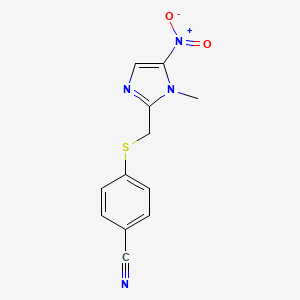

![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12932940.png)
